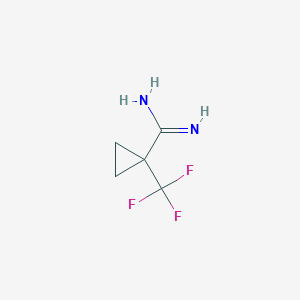
1-(Trifluoromethyl)cyclopropane-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)cyclopropane-1-carboximidamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further connected to a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of cyclopropane derivatives with trifluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)cyclopropane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-(Trifluoromethyl)cyclopropane-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)cyclopropane-1-carboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The carboximidamide group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
- 1-(Trifluoromethyl)cyclobutane-1-carboximidamide
- 1-(Trifluoromethyl)cyclopropane-1-carboxamide
Comparison: 1-(Trifluoromethyl)cyclopropane-1-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and a broader range of applications in various fields .
Properties
Molecular Formula |
C5H7F3N2 |
|---|---|
Molecular Weight |
152.12 g/mol |
IUPAC Name |
1-(trifluoromethyl)cyclopropane-1-carboximidamide |
InChI |
InChI=1S/C5H7F3N2/c6-5(7,8)4(1-2-4)3(9)10/h1-2H2,(H3,9,10) |
InChI Key |
JCNUYZCPMBKVEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=N)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline](/img/structure/B13331933.png)

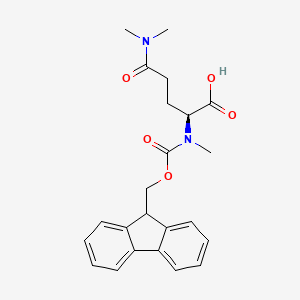
![2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B13331957.png)
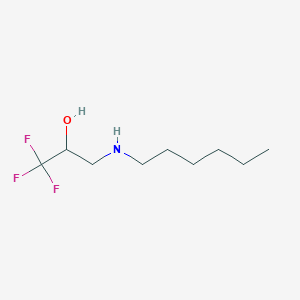
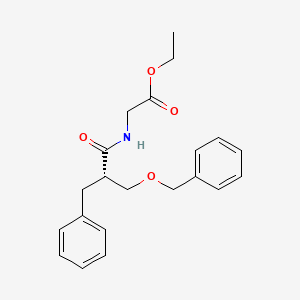
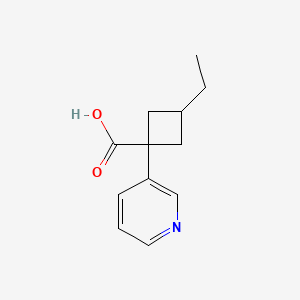
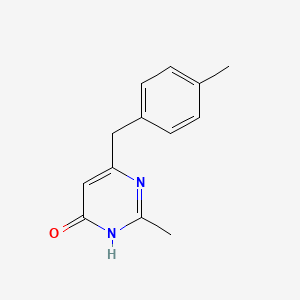
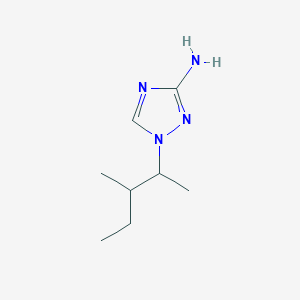
![Rel-2-((((1r,3R,4S)-3,4-difluorocyclopentyl)methyl)sulfonyl)benzo[d]thiazole](/img/structure/B13331984.png)
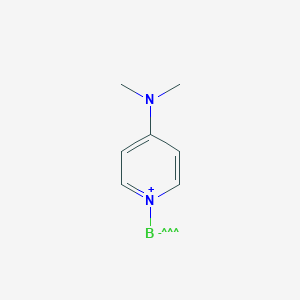
![2,4,7,11-Tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene](/img/structure/B13332014.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[4,5-b]pyridine](/img/structure/B13332020.png)
